molecular formula C12H7F2NO4 B1436999 3-Descyano Fludioxonil 3-Carboxylic Acid CAS No. 1582788-89-3

3-Descyano Fludioxonil 3-Carboxylic Acid

Cat. No.: B1436999
CAS No.: 1582788-89-3
M. Wt: 267.18 g/mol
InChI Key: WPLYHFDANIMBSH-UHFFFAOYSA-N
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Description

3-Descyano Fludioxonil 3-Carboxylic Acid is a derivative of fludioxonil, a phenylpyrrole fungicide widely used in agriculture to protect crops from fungal infections. Fludioxonil is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in post-harvest treatments to extend the shelf life of fruits and vegetables .

Scientific Research Applications

Mechanism of Action

Fludioxonil works by causing a spike in the concentration of a reactive stress molecule that triggers a biochemical cascade in fungi that leads to cell death . It inhibits one of the enzymes involved in metabolizing sugars in a way that causes it to release extra methylglyoxal, which in turn activates the lethal HHK cascade .

Future Directions

There is ongoing research into the development of an immobilized cell bioreactor for the biotreatment of fludioxonil-rich wastewater . This could provide a sustainable solution for the depuration of fludioxonil-contaminated agro-industrial effluents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of fludioxonil-carboxylic acid involves the transformation of fludioxonil through a series of chemical reactions. One common method includes the hydroxylation and carbonylation of the pyrrole moiety, followed by the disruption of the oxidized cyanopyrrole ring . This process can be carried out under microaerophilic conditions to enhance the efficiency of the transformation .

Industrial Production Methods

Industrial production of fludioxonil-carboxylic acid typically involves the use of immobilized cell bioreactors. These bioreactors operate under controlled conditions to ensure high conversion rates and purity of the final product . The process is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Descyano Fludioxonil 3-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various hydroxylated and carbonylated derivatives, which can be further processed to obtain fludioxonil-carboxylic acid .

Properties

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLYHFDANIMBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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